2-Hydrazinyl-4,7-dimethylquinoline 2-Hydrazinyl-4,7-dimethylquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15982598
InChI: InChI=1S/C11H13N3/c1-7-3-4-9-8(2)6-11(14-12)13-10(9)5-7/h3-6H,12H2,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol

2-Hydrazinyl-4,7-dimethylquinoline

CAS No.:

Cat. No.: VC15982598

Molecular Formula: C11H13N3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

2-Hydrazinyl-4,7-dimethylquinoline -

Specification

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
IUPAC Name (4,7-dimethylquinolin-2-yl)hydrazine
Standard InChI InChI=1S/C11H13N3/c1-7-3-4-9-8(2)6-11(14-12)13-10(9)5-7/h3-6H,12H2,1-2H3,(H,13,14)
Standard InChI Key IVWUROKYXULFPS-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)C(=CC(=N2)NN)C

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

2-Hydrazinyl-4,7-dimethylquinoline features a quinoline backbone—a fused bicyclic system comprising a benzene ring and a pyridine ring—with a hydrazine (-NH-NH2_2) group at position 2 and methyl groups at positions 4 and 7. The IUPAC name, (4,7-dimethylquinolin-2-yl)hydrazine, reflects this substitution pattern. Key identifiers include:

PropertyValue
Molecular FormulaC11H13N3\text{C}_{11}\text{H}_{13}\text{N}_{3}
Molecular Weight187.24 g/mol
Canonical SMILESCC1=CC2=C(C=C1)C(=CC(=N2)NN)C
InChI KeyIVWUROKYXULFPS-UHFFFAOYSA-N
PubChem CID4738272

The hydrazine group enhances nucleophilic reactivity, enabling the compound to act as a ligand in metal coordination .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 2-hydrazinyl-4,7-dimethylquinoline typically proceeds via two steps:

  • Chlorination of 2-Hydroxy-4,7-dimethylquinoline:
    Reaction with phosphorus oxychloride (POCl3\text{POCl}_3) converts the hydroxyl group to a chloride, yielding 2-chloro-4,7-dimethylquinoline .

  • Hydrazine Substitution:
    Refluxing the chloro derivative with hydrazine dihydrochloride (N2H42HCl\text{N}_2\text{H}_4\cdot2\text{HCl}) in ethanol replaces the chloride with a hydrazine group .

2-Chloro-4,7-dimethylquinoline+N2H42HClEtOH, reflux2-Hydrazinyl-4,7-dimethylquinoline+2HCl\text{2-Chloro-4,7-dimethylquinoline} + \text{N}_2\text{H}_4\cdot2\text{HCl} \xrightarrow{\text{EtOH, reflux}} \text{2-Hydrazinyl-4,7-dimethylquinoline} + 2\text{HCl}

Optimization and Scalability

Industrial-scale production employs continuous flow reactors to enhance yield and purity. Microwave-assisted synthesis reduces reaction times, while solvent-free conditions align with green chemistry principles.

Coordination Chemistry and Metal Complexes

Ligand Behavior

The hydrazine and quinoline moieties enable 2-hydrazinyl-4,7-dimethylquinoline to act as a bidentate ligand, coordinating transition metals via the hydrazine nitrogen and quinoline ring nitrogen. Notable complexes include:

Metal IonComplex StructureApplications
Cu(II)Octahedral geometryCatalysis, antimicrobial agents
Ni(II)Square planar geometryElectrochemical sensors
Co(III)Trigonal bipyramidal geometryMagnetic materials

These complexes exhibit enhanced stability and reactivity compared to free ligands, broadening their utility in materials science .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for pyridazinoquinolines—a class of molecules with reported anticonvulsant, anti-HIV, and anticancer properties .

Dye and Pigment Synthesis

Quinoline derivatives are integral to azodye production, where the hydrazine group facilitates coupling reactions with aromatic amines.

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